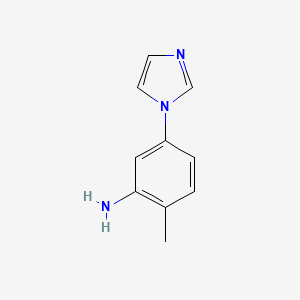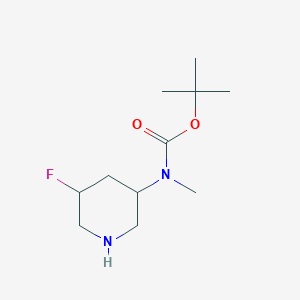![molecular formula C17H21NO4 B15332849 Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoate is a compound that features a bicyclo[111]pentane (BCP) scaffold Bicyclo[111]pentane is a strained bicyclic structure that has gained attention in medicinal chemistry as a bioisostere for phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs up to 8.5 mmol/h, providing an efficient route to gram quantities of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous flow synthesis process. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as iron (II) phthalocyanine (Fe(Pc)) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for exploring new chemical space.
Biology: In biological research, the compound can be used to study the effects of bicyclo[1.1.1]pentane-containing molecules on biological systems.
Industry: Industrial applications include the development of new materials and the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate involves its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate various pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in various bioisosteres.
Bicyclo[2.2.2]octane: Another bioisostere with a different ring structure.
Uniqueness
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its combination of the bicyclo[1.1.1]pentane core with specific functional groups. This combination enhances its potential as a versatile building block in drug design and other applications.
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20) |
Clave InChI |
WYYZALYQKHMAHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B15332773.png)



![8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)

![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)

![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)


